Nortrachelogenin 4'-O-|A-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortrachelogenin 4’-O-β-gentiobioside is a lignan, a type of phenylpropanoid, isolated from the aerial parts of the plant Trachelospermum jasminoides Lignans are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortrachelogenin 4’-O-β-gentiobioside can be synthesized through the extraction from the aerial parts of Trachelospermum jasminoides . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: The process would likely include steps such as solvent extraction, filtration, concentration, and purification to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions: Nortrachelogenin 4’-O-β-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of oxidized lignan derivatives.
Reduction: Formation of reduced lignan derivatives.
Substitution: Formation of substituted lignan derivatives with various functional groups.
Scientific Research Applications
Nortrachelogenin 4’-O-β-gentiobioside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their derivatives.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Nortrachelogenin 4’-O-β-gentiobioside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Nortrachelogenin 4’-O-β-gentiobioside can be compared with other lignans, such as:
Trachelogenin: Another lignan isolated from Trachelospermum jasminoides with similar biological activities.
Pinoresinol: A lignan found in various plants, known for its antioxidant and anti-inflammatory properties.
Secoisolariciresinol: A lignan with potential anticancer and cardiovascular benefits.
Uniqueness: Nortrachelogenin 4’-O-β-gentiobioside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H42O17 |
---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O17/c1-43-19-8-14(3-5-17(19)34)7-16-12-46-31(41)32(16,42)10-15-4-6-18(20(9-15)44-2)47-30-28(40)26(38)24(36)22(49-30)13-45-29-27(39)25(37)23(35)21(11-33)48-29/h3-6,8-9,16,21-30,33-40,42H,7,10-13H2,1-2H3/t16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32-/m0/s1 |
InChI Key |
PYMWBOXBOZRSHG-HLGCWGIDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.